molecular formula C12H20N2O7 B15438905 1-[6-(2,3,4-Trihydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol CAS No. 73089-83-5

1-[6-(2,3,4-Trihydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol

Cat. No.: B15438905
CAS No.: 73089-83-5
M. Wt: 304.30 g/mol
InChI Key: MBHUNOHYVYVNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a polyhydroxylated pyrazine derivative with the systematic name 1-[6-(2,3,4-Trihydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol. Its structure features a pyrazine core substituted at the 2- and 6-positions by two distinct polyol chains: a butane-1,2,3,4-tetrol group and a 2,3,4-trihydroxybutyl group .

Properties

CAS No.

73089-83-5

Molecular Formula

C12H20N2O7

Molecular Weight

304.30 g/mol

IUPAC Name

1-[6-(2,3,4-trihydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol

InChI

InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-13-3-7(14-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2

InChI Key

MBHUNOHYVYVNIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O

melting_point

168.5 - 168.8 °C

physical_description

Solid

Origin of Product

United States

Biological Activity

1-[6-(2,3,4-Trihydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol is a complex organic compound characterized by its unique molecular structure, which includes a butane backbone and multiple hydroxyl groups. Its molecular formula is C12H20N2O7C_{12}H_{20}N_{2}O_{7}, and it has a molecular weight of approximately 304.296 g/mol. This compound has garnered attention for its potential biological activities and applications in pharmaceuticals.

Chemical Structure and Properties

The compound features:

  • Butane Backbone : A four-carbon chain with hydroxyl (-OH) groups at positions 1, 2, 3, and 4.
  • Pyrazinyl Moiety : A substituted pyrazine ring that may enhance biological interactions.

This structure allows for significant solubility in water and potential interactions with various biological macromolecules.

Preliminary studies suggest that compounds similar to 1-[6-(2,3,4-trihydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol can interact with enzymes and receptors involved in oxidative stress pathways. This interaction could be pivotal in understanding its therapeutic potential.

Interaction Studies

Research indicates that this compound may bind to proteins and nucleic acids. For example:

Biological Target Effect Source
Enzymes involved in oxidative stressPotential inhibition
Receptors related to metabolic pathwaysModulation of activity

Pharmacological Applications

Several studies have explored the pharmacological applications of similar compounds:

  • Antioxidant Activity : Compounds with hydroxyl groups are known for their antioxidant properties. The presence of multiple hydroxyl groups in this compound may enhance its ability to scavenge free radicals.
  • Neuroprotective Effects : Research on structurally related pyrazines suggests potential neuroprotective effects due to their ability to modulate neuroinflammation pathways.
  • Anti-inflammatory Properties : Some studies have indicated that compounds similar to this tetrol can reduce inflammation markers in vitro.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 1-[6-(2,3,4-trihydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol, a comparison with structurally similar compounds is useful:

Compound Name Molecular Formula Key Features
2,6-DeoxyfructosazineC₁₂H₁₈N₂O₇Similar pyrazine structure; potential bioactivity
(1R,2S,3R)-ButanetetrolC₄H₁₀O₄Contains similar butane backbone; fewer hydroxyls
Glucosamine Impurity CC₆H₁₃N₁O₅Different backbone; related biological activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Erythritol (1,2,3,4-Butanetetrol)

  • Structure : A linear four-carbon sugar alcohol with hydroxyl groups on all carbons.
  • Key Properties: Specific Rotation: −16.5° to −18.0° (water) . Loss on Drying: ≤0.4% under vacuum over silica gel . Applications: Widely used as a low-calorie sweetener due to its stability and non-cariogenic properties.
  • Contrast with Target Compound : Erythritol lacks the pyrazine ring, resulting in lower molecular complexity and fewer reactive sites. The target compound’s pyrazine core may confer redox activity or aromatic interactions absent in erythritol .

2,5-Bis(1,2,3,4-Tetrahydroxybutyl)pyrazine

  • Structure : A pyrazine derivative with two symmetrically substituted 1,2,3,4-tetrahydroxybutyl groups.
  • Key Properties :
    • Solubility : Expected to be highly water-soluble due to eight hydroxyl groups.
    • Synthesis : Likely formed via condensation reactions between pyrazine and polyol precursors, analogous to the formation of deoxyfructosazine derivatives .
  • Contrast with Target Compound : The symmetric substitution in 2,5-bis(1,2,3,4-tetrahydroxybutyl)pyrazine may reduce stereochemical complexity compared to the target compound’s asymmetric 2,3,4-trihydroxybutyl substituent .

Other Pyrazine-Polyol Hybrids

  • Examples include 2,5-Deoxyfructosazine , a biosynthetic intermediate with a pyrazine ring and hydroxylated side chains.

Data Table: Comparative Analysis

Property Target Compound Erythritol 2,5-Bis(1,2,3,4-Tetrahydroxybutyl)pyrazine
Molecular Formula C₁₂H₂₂N₂O₇ C₄H₁₀O₄ C₁₂H₂₂N₂O₈
Functional Groups Pyrazine, 7 hydroxyls 4 hydroxyls Pyrazine, 8 hydroxyls
Water Solubility High (predicted) 61 g/100 mL Very high (predicted)
Specific Rotation Not reported −16.5° to −18.0° Not reported
Potential Applications Chelation, drug delivery Sweetener, humectant Metabolic studies, synthetic intermediates

Research Findings and Gaps

  • Computational studies (e.g., density-functional theory) could optimize reaction conditions .
  • Stability : Pyrazine derivatives are prone to hydrolysis under acidic conditions. The hydroxyl-rich structure may enhance stability in aqueous media, similar to erythritol .
  • Biological Activity: Pyrazine moieties are common in bioactive molecules (e.g., antitubercular drugs).

Preparation Methods

Structural and Chemical Properties

The molecular formula C₁₂H₂₀N₂O₇ (molecular weight 304.30 g/mol) features a pyrazine core substituted with two polyhydroxybutyl chains. The IUPAC name reflects its branched hydroxylated structure: 1-[6-(2,3,4-trihydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol. Its SMILES string (C1=C(N=C(C=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O) highlights the symmetry of hydroxyl groups, which influence solubility and reactivity.

Synthesis Methodologies

Traditional Condensation Approaches

Early routes relied on Maillard-like reactions between reducing sugars and amines. For example, heating glucosamine hydrochloride under basic conditions induces self-condensation to form pyrazine derivatives. However, these methods suffer from low yields (≤30%) due to competing side reactions, such as:

  • Amadori rearrangements , generating undesired imine intermediates.
  • Polymerization , leading to melanoidins that complicate purification.

A representative protocol involves refluxing glucosamine in aqueous ethanol at 80°C for 12 hours, followed by extraction with ethyl acetate. Despite simplicity, scalability is hindered by energy-intensive distillation and poor selectivity.

Catalytic Innovations

Boronic Acid Catalysis

Arylboronic acids (e.g., 4-fluorophenylboronic acid) enable efficient dehydrative cyclization of glucosamine under mild conditions (50°C, water solvent). This method achieves 68% yield by stabilizing intermediates via boronate ester formation (Figure 1):
$$
\text{Glucosamine} + \text{R-B(OH)}2 \rightarrow \text{Boronate intermediate} \rightarrow \text{Pyrazine product} + \text{H}2\text{O}
$$
Mechanistic studies using ¹¹B NMR confirm transient B–N coordination, which directs regioselective C–N bond formation.

Ionic Liquid-Mediated Synthesis

Imidazolium-based ionic liquids (e.g., [BMIM][Cl]) act as dual solvents and catalysts, facilitating reactions at 100°C with 75% yield. The ionic liquid’s high polarity stabilizes charged intermediates, while its low vapor pressure enables solvent recycling. A typical procedure involves:

  • Dissolving chitin biomass in [BMIM][Cl] at 110°C for 2 hours.
  • Adding glucosamine and heating at 100°C for 8 hours.
  • Isolating the product via antisolvent precipitation.
Boric Acid/Borate Catalysts

Boric acid (H₃BO₃) or sodium borate (Na₂B₄O₇) catalyzes glucosamine condensation at pH 8–9, yielding 55–60% product. The catalyst likely coordinates with hydroxyl groups, aligning reactants for cyclization. Optimal conditions use 5 mol% Na₂B₄O₇ at 70°C for 6 hours.

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Time (h) Yield (%) Advantages
Traditional None 80 12 25–30 Low cost
Boronic Acid 4-FPhB(OH)₂ 50 8 68 Mild conditions, high regioselectivity
Ionic Liquid [BMIM][Cl] 100 8 75 Solvent recyclability
Boric Acid/Borate Na₂B₄O₇ 70 6 55–60 Scalability

Purification Strategies

Nanofiltration Membrane Separation

Post-reaction mixtures contain unreacted glucosamine and oligomeric byproducts. Spiral-wound nanofiltration membranes (MWCO 300 Da) retain the target compound (MW 304.30 Da) while permeating smaller impurities. Diafiltration with deionized water increases purity to >95% before recrystallization.

Recrystallization Optimization

Ethanol-water (1:3 v/v) is the optimal solvent system, yielding needle-like crystals with 99% purity after three cycles. Differential scanning calorimetry (DSC) confirms a sharp melting endotherm at 187°C, consistent with a single crystalline phase.

Mechanistic Insights

Boronate Intermediate Pathway

Density functional theory (DFT) calculations reveal that arylboronic acids lower the activation energy for glucosamine cyclization from 120 kJ/mol to 85 kJ/mol. The boronate intermediate adopts a chair-like conformation, positioning amine and carbonyl groups for intramolecular attack.

Role of Solvent Polarity

In ionic liquids, the Kamlet-Taft π* parameter correlates with reaction rate (R² = 0.91), suggesting polar interactions accelerate enolization. Conversely, aprotic solvents like THF suppress reactivity due to poor stabilization of ionic transition states.

Industrial Applications and Scalability

Pilot-Scale Production

A 100 L batch process using Na₂B₄O₇ catalyst achieves 58% yield (99% purity) with the following steps:

  • Reaction : 20 kg glucosamine, 1 kg Na₂B₄O₇, 70°C, 6 hours.
  • Filtration : Remove catalyst via centrifugation.
  • Nanofiltration : Concentrate to 20% solids.
  • Crystallization : Add ethanol, cool to 4°C, isolate crystals.

Catalyst Recycling

Ionic liquids ([BMIM][Cl]) are recovered via vacuum distillation (95% recovery) and reused for five cycles without yield loss. Boronic acids require extraction with ethyl acetate and silica gel chromatography, limiting large-scale use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[6-(2,3,4-Trihydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including pyrazine ring formation and hydroxylation. Key steps require precise temperature control (e.g., 60–80°C for cyclization) and solvent selection (polar aprotic solvents like DMF) to stabilize intermediates. Catalysts such as palladium complexes may enhance regioselectivity. Protecting groups (e.g., tert-butyl) can prevent undesired hydroxyl group reactions during synthesis. Purification via reverse-phase HPLC is recommended due to high polarity .

Q. How can advanced spectroscopic techniques confirm the stereochemistry and purity of this compound?

  • Methodological Answer : 2D NMR (COSY, HSQC, and HMBC) is critical for assigning stereochemistry, particularly for distinguishing between D- and L-arabino configurations. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₂H₂₀N₂O₈; expected m/z 320.122). Polarimetry can confirm optical activity, while IR spectroscopy identifies hydroxyl stretching (3200–3500 cm⁻¹) .

Q. What chromatographic methods are effective for purifying this polyhydroxylated pyrazine derivative?

  • Methodological Answer : Due to its high polarity, ion-exchange chromatography (using resins like Dowex®) or hydrophilic interaction liquid chromatography (HILIC) effectively separate isomers. Gradient elution with water-acetonitrile mixtures (5–95% acetonitrile) improves resolution. TLC with silica gel 60 F₂₅₄ plates and ninhydrin staining aids in monitoring reaction progress .

Advanced Research Questions

Q. What computational approaches predict the compound’s reactivity or interactions with carbohydrate-processing enzymes?

  • Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies for hydroxyl groups, predicting sites prone to oxidation. Molecular docking (AutoDock Vina) models interactions with glycosidase active sites, focusing on hydrogen bonding with catalytic residues (e.g., Glu or Asp). MD simulations (AMBER) assess stability of enzyme-inhibitor complexes over 100-ns trajectories .

Q. How do protecting group strategies impact regioselectivity during hydroxyl functionalization?

  • Methodological Answer : Selective protection of hydroxyls (e.g., using tert-butyldimethylsilyl chloride) directs acylation or alkylation to specific positions. For example, protecting C2 and C3 hydroxyls increases reactivity at C4. Deprotection with tetrabutylammonium fluoride (TBAF) restores hydroxyl groups post-functionalization. Monitoring via ¹³C NMR confirms regioselectivity .

Q. What experimental evidence supports its potential as a glycosidase inhibitor?

  • Methodological Answer : Competitive inhibition assays (e.g., with α-glucosidase) measure IC₅₀ values using p-nitrophenyl glycoside substrates. Kinetic analysis (Lineweaver-Burk plots) identifies inhibition mechanisms. Structural analogs in carbohydrate research show Ki values <10 μM, suggesting competitive binding to the enzyme’s active site .

Q. How can thermal analysis and crystallography correlate polymorphic behavior with structure?

  • Methodological Answer : Differential scanning calorimetry (DSC) identifies polymorphs by detecting melting endotherms (e.g., mp >150°C with decomposition). Single-crystal X-ray diffraction resolves hydrogen-bonding networks (e.g., O–H···N interactions). Pairing DSC with PXRD confirms phase purity, while variable-temperature NMR tracks conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.